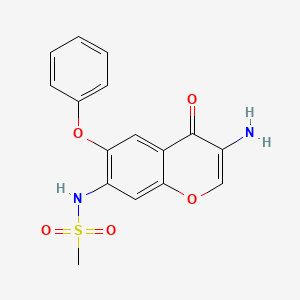

3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one

Vue d'ensemble

Description

“3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one” is a novel anti-inflammatory compound . It has been studied for its effects on the production of interleukin-1 (IL-1) and/or interleukin-6 (IL-6) by human monocytes and the THP-1 cells of a human monocytic cell line .

Synthesis Analysis

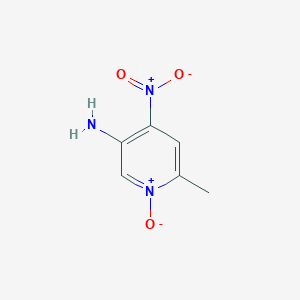

The synthesis of this compound and its derivatives was realized starting with 4-chloro-3-nitroanisole . The synthesized compounds were evaluated against acute and chronic inflammations in oral administration in animals .Molecular Structure Analysis

The molecular formula of this compound is C16H14N2O5S . For a detailed molecular structure, please refer to the original resources or databases.Applications De Recherche Scientifique

Autoimmune Diseases Treatment

Iguratimod is primarily used to ameliorate Rheumatoid Arthritis (RA) in Japanese and Chinese clinics . It’s also under intense investigation for its efficacy against other autoimmune ailments .

Bone Protection

Iguratimod has been found to play a significant role in protecting bone physiology . This is particularly important in RA and other autoimmune diseases where bone health can be compromised .

Inflammation Reduction

Iguratimod is a nuclear factor NF-κB activation inhibitor used in the treatment of rheumatoid arthritis . It suppresses inflammatory cytokine production in cultured human synovial cells induced by tumor necrosis factor (TNF)-α by inhibiting the activity of nuclear factor-κB .

Analgesic Actions

Research suggests that the analgesic effects of Iguratimod may be partly mediated by the inhibition of bradykinin release in the local inflamed tissue .

Inhibition of Interleukin Production

In vitro studies have shown that Iguratimod inhibits the production of interleukin-1 (IL-1) and/or interleukin-6 (IL-6) by human monocytes and the THP-1 cells of a human monocytic cell line .

Antimicrobial Activity

Sulfonamide-based indole derivatives, which are structurally similar to Iguratimod, have been synthesized and tested for antimicrobial activity . These compounds have shown promising results against both Gram-positive and Gram-negative bacteria .

Mécanisme D'action

Target of Action

Iguratimod Impurity 1, also known as N-(3-amino-4-oxo-6-phenoxychromen-7-yl)methanesulfonamide or 3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one, primarily targets B cells . It inhibits the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, and IL-17 . It also suppresses the production of immunoglobulin and inhibits the activity of nuclear factor kappa-light chain enhancer of activated B cells .

Mode of Action

The compound acts directly on B cells, inhibiting the production of inflammatory cytokines . This results in the suppression of immunoglobulin production and the inhibition of nuclear factor kappa-light chain enhancer of activated B cells . It also interferes with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus, and can inhibit TNF-α-induced IL-6, IL-8, and monocyte chemoattractant protein 1 production .

Biochemical Pathways

Iguratimod Impurity 1 affects the pathways involving inflammatory cytokines and immunoglobulins . By inhibiting the production of these molecules, it suppresses the inflammatory response and modulates immune function .

Pharmacokinetics

Iguratimod, a related compound, is known to be orally bioavailable and easily absorbed from the gastrointestinal tract

Result of Action

The result of the compound’s action is the suppression of the inflammatory response and modulation of immune function . This can lead to a reduction in symptoms in conditions characterized by inflammation and overactive immune responses .

Orientations Futures

The compound has shown significant potency in rat models of carrageenin-induced edema (CPE) and adjuvant-induced arthritis (AA) . It has also shown good therapeutic efficacy against type II collagen-induced arthritis in DBA/1J mice . These results suggest the potential of this compound as a prospective disease-modifying antirheumatic agent .

Propriétés

IUPAC Name |

N-(3-amino-4-oxo-6-phenoxychromen-7-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-24(20,21)18-13-8-14-11(16(19)12(17)9-22-14)7-15(13)23-10-5-3-2-4-6-10/h2-9,18H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFYTOULOUYZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)N)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one | |

Synthesis routes and methods

Procedure details

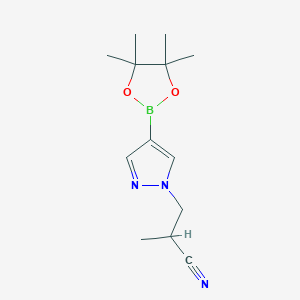

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3320368.png)

![tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320391.png)